7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid
Overview
Description
“7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid” is a chemical compound with the molecular formula C8H5ClN2O3S . It has an average mass of 244.655 Da and a monoisotopic mass of 243.970947 Da .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrido[3,2-b][1,4]thiazine ring system, which is a bicyclic structure consisting of a pyridine ring fused with a thiazine ring . The compound also contains a carboxylic acid group, an oxo group, and a chlorine atom .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to inhibit the growth of various bacteria and fungi. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Antiviral Applications
Studies have indicated that 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid can inhibit viral replication. This property is particularly valuable in the fight against viral infections such as influenza and potentially other RNA viruses. Its mechanism involves interfering with viral RNA synthesis .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It can modulate the immune response by inhibiting the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Research
In oncology, this compound has been explored for its cytotoxic effects on cancer cells. It has shown the ability to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancers. This suggests its potential use in developing new chemotherapeutic agents .
Neuroprotective Effects
Research has also focused on the neuroprotective properties of this compound. It has been found to protect neurons from oxidative stress and apoptosis, which are common pathways in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a candidate for neuroprotective drug development .
properties
IUPAC Name |
7-chloro-3-oxo-4H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3S/c9-3-1-4-7(10-5(12)2-15-4)11-6(3)8(13)14/h1H,2H2,(H,13,14)(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXKJDTWXSWNQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=NC(=C(C=C2S1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619211 | |
Record name | 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid | |
CAS RN |
577691-70-4 | |
Record name | 7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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